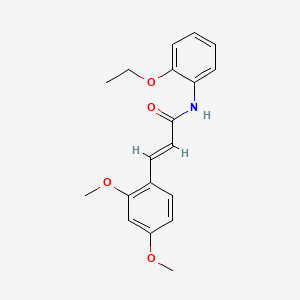

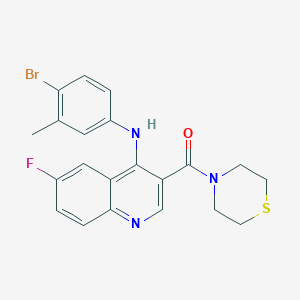

![molecular formula C25H27NO6 B2513124 3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946236-31-3](/img/structure/B2513124.png)

3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule. It contains a chromeno[8,7-e][1,3]oxazin-4(8H)-one core, which is a type of heterocyclic compound. This core is substituted with a 2-ethoxyphenoxy group, a methyl group, and a tetrahydrofuran-2-ylmethyl group .

Molecular Structure Analysis

The compound’s molecular structure is likely complex due to the presence of multiple rings and functional groups. The chromeno[8,7-e][1,3]oxazin-4(8H)-one core is a fused ring system, and the tetrahydrofuran-2-ylmethyl group is another cyclic structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of the ethoxy and oxazinone groups could impart some degree of polarity to the molecule .Applications De Recherche Scientifique

Chemoenzymatic Synthesis

A study highlighted the chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives, showcasing a method for producing key precursors like Levofloxacin, an antimicrobial agent. This process emphasizes the utility of such compounds in synthesizing clinically significant molecules (López-Iglesias et al., 2015).

Catalytic Hydrogenation

Another research focused on the catalytic hydrogenation of dihydro-1,2-oxazines, revealing pathways to diverse chemical structures such as enamines and tetrahydro-2-furanamines. This study showcases the versatility of oxazine derivatives in chemical transformations (Sukhorukov et al., 2008).

Photodimerizable Monomers

The synthesis and characterization of a monomer with both benzoxazine and coumarin rings were explored for its photodimerization and thermal properties, highlighting the material science applications of such compounds (Kiskan & Yagcı, 2007).

Palladium-Catalyzed Synthesis

Research demonstrated the palladium-catalyzed synthesis of benzoxazine and dioxazine derivatives, indicating the role of these compounds in constructing complex molecular architectures relevant for drug development and material sciences (Gabriele et al., 2006).

Eco-Friendly Antimicrobial Activities

A study detailed the eco-friendly synthesis of dihydro-benzo and naphtho-1,3-oxazine derivatives, with some showing significant antimicrobial activity. This illustrates the potential of such compounds in developing new antimicrobial agents (Mathew et al., 2010).

Propriétés

IUPAC Name |

3-(2-ethoxyphenoxy)-2-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO6/c1-3-28-21-8-4-5-9-22(21)32-24-16(2)31-25-18(23(24)27)10-11-20-19(25)14-26(15-30-20)13-17-7-6-12-29-17/h4-5,8-11,17H,3,6-7,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOZINHINFKQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5CCCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

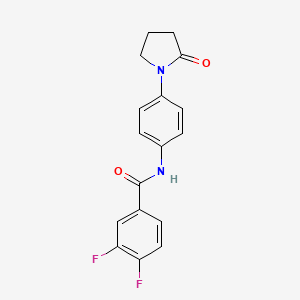

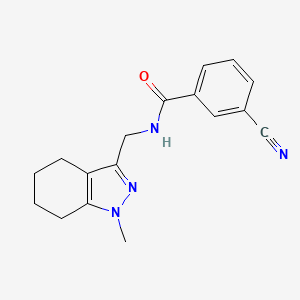

![2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2513041.png)

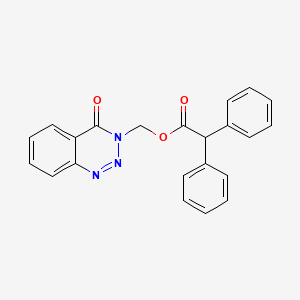

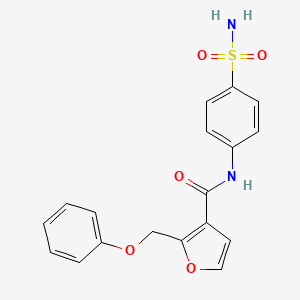

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B2513042.png)

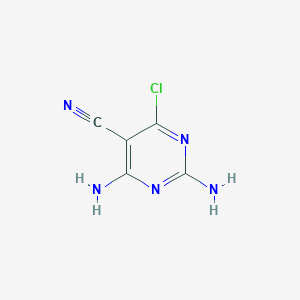

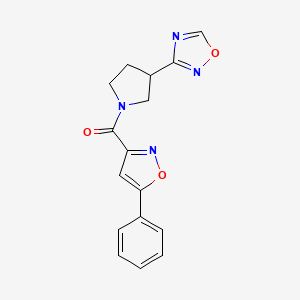

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2513053.png)

![1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B2513060.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B2513062.png)